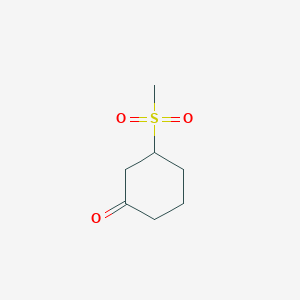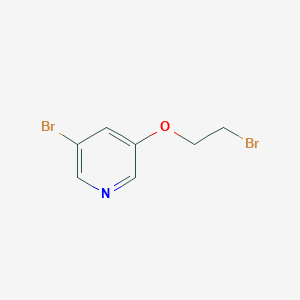
3-Methanesulfonylcyclohexan-1-one
Overview
Description
3-Methanesulfonylcyclohexan-1-one is a cyclic sulfone compound. It has a molecular formula of C7H12O3S and a molecular weight of 176.24 g/mol . It is used in various applications in the field of medicinal chemistry.
It is stored at room temperature . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Catalysis in Organic Synthesis
3-Methanesulfonylcyclohexan-1-one: is utilized in the field of catalysis within organic synthesis. As a sulfonyl compound, it can act as an electrophile in various chemical reactions, aiding in the synthesis of complex organic molecules. This has implications for the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 3-Methanesulfonylcyclohexan-1-one may serve as a precursor or an intermediate in the synthesis of drug molecules. Its structural motif could be integral in the design of compounds with potential therapeutic effects .
Environmental Science
This compound’s role in environmental science could be linked to its reactivity and potential use as a building block for more complex molecules that can interact with pollutants or be used in green chemistry applications to reduce environmental impact .
Materials Science
In materials science, 3-Methanesulfonylcyclohexan-1-one could contribute to the development of new polymers or coatings with unique properties, such as enhanced durability or chemical resistance. Its incorporation into materials could lead to advancements in technology and industry .
Chemical Engineering
Chemical engineers might explore the use of 3-Methanesulfonylcyclohexan-1-one in process optimization, where it could function as a reagent or catalyst in chemical processes to improve efficiency or selectivity .
Biochemistry Research
In biochemistry research, this compound could be investigated for its interactions with biological molecules, potentially leading to insights into cellular processes or the development of biochemical assays .
Safety and Hazards
The safety data sheet for 3-Methanesulfonylcyclohexan-1-one indicates that it is a hazardous substance . It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds are known to act as biological alkylating agents .
Mode of Action
As an alkylating agent, 3-Methanesulfonylcyclohexan-1-one likely interacts with its targets by transferring an alkyl group to the target molecule . This can result in changes to the target’s structure and function, potentially disrupting its normal activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylcyclohexan-1-one . These factors could include temperature, pH, and the presence of other substances in the environment.
properties
IUPAC Name |
3-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACQHBDYAZSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylcyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)










